3-(3,4-Dimethoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of bi-1,2,4-oxadiazoles, which are characterized by the presence of two oxadiazole rings connected through a central phenyl group. The presence of multiple methoxy groups on the phenyl rings enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Coupling of Phenyl Groups: The coupling of the dimethoxyphenyl and trimethoxyphenyl groups to the oxadiazole rings can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the bi-1,2,4-oxadiazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole rings can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(3,4,5-Trimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole
- 3,3’-Bi-1,2,4-oxadiazole
Uniqueness
3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of multiple methoxy groups on both phenyl rings, which enhances its chemical reactivity and potential biological activity compared to other similar compounds. This structural feature may contribute to its distinct properties and applications in various fields.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7/c1-26-13-7-6-11(8-14(13)27-2)18-22-20(31-24-18)21-23-19(25-32-21)12-9-15(28-3)17(30-5)16(10-12)29-4/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQFYEJCTCRVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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